molecular formula C12H16N2O4 B172080 Methyl 6-((tert-butoxycarbonyl)amino)nicotinate CAS No. 144186-11-8

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B172080
CAS No.: 144186-11-8
M. Wt: 252.27 g/mol
InChI Key: KHMRKCRGUHPQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS: 144186-11-8) is a nicotinic acid derivative with a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It features a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a methyl ester at the 2-position. Its physicochemical properties include a calculated LogP of 2.29 and a polar surface area (PSA) of 77.52 Ų, indicating moderate lipophilicity and good solubility in polar solvents .

This compound is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules. Notably, it has been cited in patents such as WO2010/144345 A1 for applications in drug development, particularly in kinase inhibitor design .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMRKCRGUHPQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377349
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-11-8
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Optimization Data

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Temperature ControlOil bathJacketed reactors
Purification MethodColumn chromatographyCrystallization
Purity95–98%>99%

Downstream Applications and Reaction Pathways

The provided source details the use of this compound as a precursor for aldehydes via a two-step reduction-oxidation sequence:

Reduction to Alcohol

This compound is reduced to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) in anhydrous THF at -30°C. After quenching with Rochelle’s salt, the alcohol is extracted with methylene chloride and dried over MgSO₄.

Conditions:

  • Reagent: DIBAL-H (4 equiv)

  • Solvent: THF

  • Temperature: -30°C

  • Workup: Rochelle’s salt, methylene chloride extraction

Oxidation to Aldehyde

The alcohol intermediate is oxidized to 2-(t-butoxycarbonylamino)-5-pyridinecarboxaldehyde using the Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and TEA). The reaction is conducted at -78°C, followed by purification via flash chromatography.

Conditions:

  • Reagents: Oxalyl chloride (4 equiv), DMSO (4 equiv), TEA (6 equiv)

  • Solvent: Methylene chloride

  • Temperature: -78°C to room temperature

  • Yield: 65–75%

Critical Analysis of Methodologies

Boc Protection Efficiency

The Boc group’s stability during esterification is paramount. Acidic conditions (e.g., H₂SO₄ in methanol) risk partial deprotection, necessitating careful pH monitoring. Alternative esterification methods, such as using diazomethane, avoid acidic conditions but introduce safety hazards.

Scalability of DIBAL-H Reduction

Industrial-scale DIBAL-H reductions require stringent temperature control (-30°C) to prevent over-reduction. Continuous flow systems with cryogenic cooling units mitigate this challenge, improving yield reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its interaction with biological molecules. The Boc group provides stability, allowing the compound to be used in various reactions without premature deprotection. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, differing primarily in substituents or core heterocycles:

Compound Name Key Features CAS/Ref Molecular Weight (g/mol) Applications
Methyl 6-([(tert-butoxycarbonyl)amino]methyl)nicotinate Boc-protected aminomethyl group at 6-position 3D-JQA83157 Not reported High-cost intermediate for niche synthesis
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate Boc-free amino group, 5-cyano, 2-methoxyethyl substituents 2012 Not reported Pyridine scaffold for bioactive molecules
Methyl 6-(1-((tert-butoxycarbonyl)(methyl)amino)cyclopropyl)nicotinate Cyclopropyl spacer between Boc and pyridine, methyl substitution 2525094-59-9 Not reported Potential use in constrained drug motifs
Succinimidyl-N-Boc-Hynic Activated succinimidyl ester for bioconjugation 133081-26-2 350.33 Protein labeling and radiopharmaceuticals
Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate Sulfamoyl and trifluoromethyl groups; metabolite of herbicides IN-JE127 292.28 Herbicide degradation studies
Key Observations:
  • Substituent Effects : The Boc group in the main compound enhances stability during synthesis, whereas compounds like Succinimidyl-N-Boc-Hynic replace the methyl ester with a reactive succinimidyl group for conjugation .
  • Functional Group Diversity: The trifluoromethyl group in IN-JE127 increases lipophilicity and metabolic stability compared to the Boc-amino group .

Physicochemical and Commercial Comparison

Property Main Compound Methyl 6-([Boc-amino]methyl)nicotinate Succinimidyl-N-Boc-Hynic IN-JE127
Molecular Weight 252.27 Not reported 350.33 292.28
LogP 2.29 Not reported Not reported Not reported
Price (1g) €32.00 €621.00 (50mg) Not commercially listed Not commercially listed
Applications Drug synthesis Specialty intermediates Bioconjugation Herbicide research
Commercial Insights:
  • The main compound is significantly more cost-effective (€32.00/g) compared to Methyl 6-([Boc-amino]methyl)nicotinate (€621.00/50mg), reflecting differences in synthetic complexity .

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate (M6BocN) is a derivative of nicotinic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases, including inflammatory conditions and neurodegenerative disorders.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4}. The structural features include:

  • A pyridine ring typical of nicotinic acid derivatives.
  • A Boc-protected amino group that enhances stability and allows for selective reactions in synthetic pathways.

M6BocN acts primarily through interactions with nicotinic acid receptors, influencing several biological pathways. The mechanism involves:

  • Modulation of lipid metabolism.
  • Anti-inflammatory effects, which are significant in therapeutic applications for conditions like arthritis and cardiovascular diseases.
  • Potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Biological Activities

Research indicates several biological activities associated with M6BocN:

Anti-inflammatory Properties

M6BocN exhibits anti-inflammatory effects similar to other nicotinic acid derivatives. Studies have shown that compounds with a similar structure can reduce inflammation by inhibiting pro-inflammatory cytokines and mediating signaling pathways such as NF-κB and MAPK/ERK .

Neuroprotective Effects

The compound's structural similarity to nicotinic acid suggests potential neuroprotective properties. It may promote neuronal survival and function by modulating cholinergic signaling pathways, which are critical in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary studies indicate that M6BocN may possess antimicrobial properties, potentially effective against various pathogens. This activity is attributed to its ability to disrupt microbial membranes or inhibit essential metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of M6BocN, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl Nicotinate C₆H₇N₁O₂Basic structure without protective groups; used for topical applications.
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate C₁₂H₁₆N₂O₄Similar protective group but differs in alkyl chain length.
Nicotinic Acid C₆H₅N₁O₂Widely studied for its broad range of biological effects.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that M6BocN reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection : In a model of neuronal injury, M6BocN treatment led to decreased apoptosis markers and improved cell viability compared to controls, suggesting its protective role against neurodegeneration .
  • Antimicrobial Activity : Research showed that M6BocN exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.